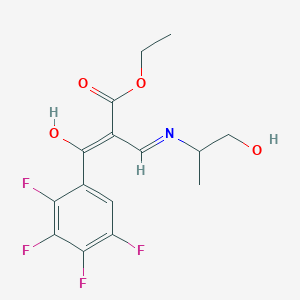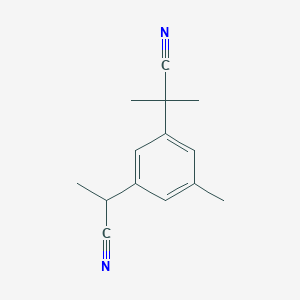
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is an organic compound with a complex structure It is characterized by the presence of cyano groups and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves several steps. One common method starts with the preparation of 3-(1-cyanoethyl)methyl benzoate, followed by a series of reactions including methylation, hydrolysis, chloroformylation, and Friedel-Crafts reactions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of alkali metal salts of 2-chlorobenzoate as starting materials . The process includes neutralization, reaction with sodium amide and alkyl nitrile, and subsequent purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The cyano groups in the compound can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-(3-Carboxyphenyl)propionitrile: Another related compound with a carboxyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
2-(3-(1-Cyanoethyl)-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific combination of cyano and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
120512-38-1 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-[3-(1-cyanoethyl)-5-methylphenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H16N2/c1-10-5-12(11(2)8-15)7-13(6-10)14(3,4)9-16/h5-7,11H,1-4H3 |
InChI-Schlüssel |
WYIZCUPTSQDNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


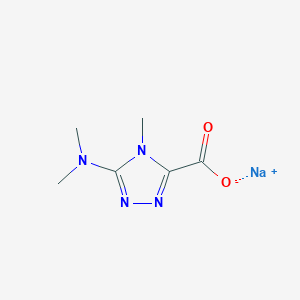
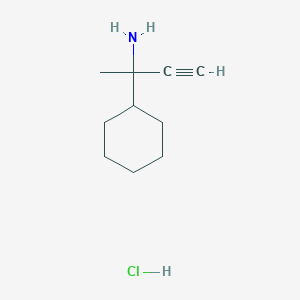
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
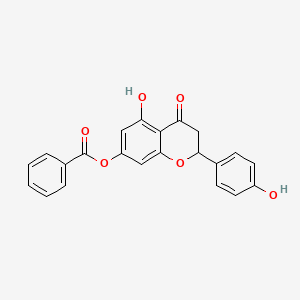
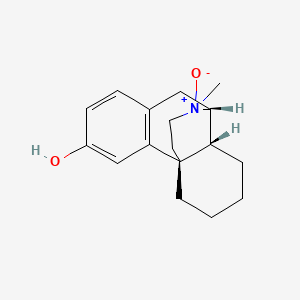
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
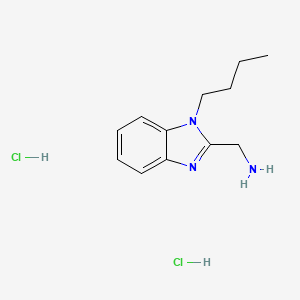

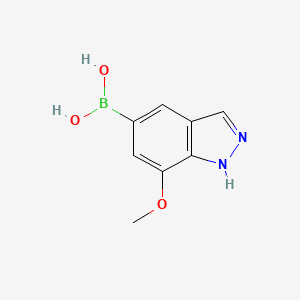
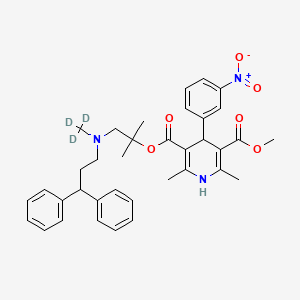

![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
